molecular formula C17H19NO B5693314 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine

2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine

Cat. No. B5693314
M. Wt: 253.34 g/mol
InChI Key: VCUKLJBJDJFZGO-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine, also known as DMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMBA belongs to the class of indene compounds and has a unique structure that makes it a promising candidate for various research applications.

Scientific Research Applications

2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has been used in various scientific research applications, including the study of neurotransmitter systems, drug discovery, and neurodegenerative diseases. 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has been shown to selectively bind to the dopamine transporter and inhibit dopamine uptake, making it a useful tool for studying the dopamine system. 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has also been used as a starting point for the development of novel drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting dopamine uptake, 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased dopamine signaling can have various effects on the brain and body, depending on the specific location and function of the dopamine receptors.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has been shown to have various biochemical and physiological effects, including increased locomotor activity, decreased body weight, and altered gene expression. 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has also been shown to modulate the activity of various enzymes and neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine is its selectivity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine also has a unique structure that makes it a promising starting point for the development of novel drugs. However, 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine, including the development of novel drugs based on its structure, the study of its effects on other neurotransmitter systems, and the investigation of its potential therapeutic applications in neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine and its effects on the brain and body.
Conclusion:
In conclusion, 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine is a promising compound for scientific research due to its unique structure and selectivity for the dopamine transporter. 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has been used in various research applications, including the study of neurotransmitter systems, drug discovery, and neurodegenerative diseases. Further research is needed to fully understand the potential applications of 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine and its effects on the brain and body.

Synthesis Methods

2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzylamine with indan-1-one. The first step involves the formation of a Schiff base intermediate, which is then reduced to form 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine. The yield of 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-19-17-8-3-2-5-15(17)12-18-16-10-9-13-6-4-7-14(13)11-16/h2-3,5,8-11,18H,4,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUKLJBJDJFZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198990
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine

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